molecular formula C4H3ClFN3 B12977427 4-Chloro-6-fluoropyrimidin-2-amine

4-Chloro-6-fluoropyrimidin-2-amine

Cat. No.: B12977427
M. Wt: 147.54 g/mol
InChI Key: BJJDBNYJHDJKML-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoropyrimidin-2-amine is a fluorinated and chlorinated pyrimidine derivative of high interest in medicinal chemistry and drug discovery. Pyrimidine rings are electron-deficient aromatic systems that, when polyhalogenated, serve as excellent core scaffolds for synthesizing diverse chemical libraries through sequential nucleophilic aromatic substitution (S N Ar) processes . The presence of halogen atoms at the 4 and 6 positions, along with the amine group at the 2-position, makes this compound a valuable multifunctional intermediate. Researchers can exploit the differential reactivity of the chloro and fluoro substituents to regioselectively introduce a variety of nucleophiles, enabling the efficient construction of complex, polysubstituted pyrimidine systems . Such scaffolds are critical in developing molecules for life-science applications, as pyrimidine derivatives are well-known for their broad biological activities. This compound is intended for research purposes as a key synthetic building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-6-fluoropyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClFN3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJDBNYJHDJKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution on 2,4-Dichloro-5-fluoropyrimidine

One of the most direct and documented methods involves the selective amination of 2,4-dichloro-5-fluoropyrimidine with ammonia or ammonium sources to yield 4-chloro-6-fluoropyrimidin-2-amine (noting that the 5-fluoro corresponds to the 6-fluoro position in some nomenclatures).

Procedure:

  • Dissolve 2,4-dichloro-5-fluoropyrimidine in tetrahydrofuran (THF).
  • Cool the solution to 0 °C.
  • Add aqueous ammonia dropwise while maintaining the low temperature.
  • Stir the reaction mixture at 0 °C for 2-3 hours.
  • Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
  • The reaction produces a mixture of 2-chloro-4-amino-5-fluoropyrimidine and 2-amino-4-chloro-5-fluoropyrimidine.
  • Separate the desired 2-amino-4-chloro-5-fluoropyrimidine by column chromatography.

Key Points:

  • Temperature control is critical to favor substitution at the 2-position.
  • The reaction yields a mixture of regioisomers requiring chromatographic separation.
  • Organic solvent washing and drying steps follow to purify the product.
Step Reagents/Conditions Outcome
1 2,4-dichloro-5-fluoropyrimidine + THF, 0 °C Dissolution and cooling
2 Dropwise addition of NH3 (aq), 0 °C, 2-3 h Partial substitution at 2-position
3 Warm to RT, 1-2 h Completion of reaction, mixture formation
4 Column chromatography Isolation of this compound

This method is described in patent CN110343074B and is considered a reliable synthetic route despite the need for chromatographic purification.

Ammonolysis of 4,6-Dichloropyrimidine Derivatives

Another approach involves the ammonolysis of 4,6-dichloropyrimidine derivatives, where one chlorine is selectively replaced by an amino group.

  • The starting material is often 4,6-dichloropyrimidine or its fluorinated analog.
  • Ammonia or ammonium salts are reacted under controlled temperature (below 35 °C) to avoid over-substitution.
  • The reaction is typically carried out in ethanol or other suitable solvents.
  • After reaction completion, the mixture is cooled, and the product is isolated by crystallization and washing.

This method requires careful control of temperature and pH to minimize by-products such as diamino derivatives and to ensure selective mono-substitution.

Parameter Typical Conditions Notes
Solvent Ethanol or aqueous ethanol Facilitates dissolution and reaction
Temperature Below 35 °C Prevents over-substitution
Reaction time 3 hours stirring Ensures completion
pH control Adjusted to 7-8 after reaction Aids crystallization and purity
Purification Crystallization and washing Removes impurities

This method is detailed in patent CN103923019A, which also discusses recycling of ammonia and ethanol to reduce costs.

Hydrolysis and Amination of Methoxy-Substituted Pyrimidines

A multi-step synthetic route involves:

  • Chlorination of 2-methoxy-5-fluorouracil derivatives with phosphorus oxychloride (POCl3) to introduce chloro substituents.
  • Amination of the chloro intermediate with ammonia or ammonium hydroxide to replace the methoxy group with an amino group.
  • Hydrolysis under acidic conditions to remove protecting groups and finalize the amino substitution.

This method is more complex but allows for high purity and yield of the target compound.

Step Reagents/Conditions Product
1 2-methoxy-5-fluorouracil + POCl3, 30-70 °C Chlorinated intermediate
2 Ammonium hydroxide, 50 °C, 5-6 h Aminated intermediate
3 HCl (20%), 80-95 °C, 2-3 h Hydrolysis to final amine

This approach is described in patent CN103923019A and is suitable for industrial scale synthesis with proper temperature and pH control.

Related Synthetic Strategies from Literature

  • Amination of 2-chloro-5-fluoropyrimidine with amines under mild conditions has been reported to yield various substituted aminopyrimidines, indicating the feasibility of nucleophilic aromatic substitution at the 2-position.
  • Acid-catalyzed amination reactions on related chloropyrimidine systems show that reaction rates and yields depend on the acidity and nucleophilicity of the amine, which can be optimized for selective substitution.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution on 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine NH3 (aq), THF, 0 °C to RT, chromatography Direct, relatively simple Mixture of isomers, requires separation
Ammonolysis of 4,6-dichloropyrimidine derivatives 4,6-dichloropyrimidine or analogs NH3, ethanol, <35 °C, crystallization Cost-effective, scalable Temperature sensitive, by-products possible
Chlorination and amination of methoxy derivatives 2-methoxy-5-fluorouracil derivatives POCl3, NH4OH, HCl, 30-95 °C High purity, industrially viable Multi-step, requires careful control
Acid-catalyzed amination (related systems) Chloropyrimidines Acid catalyst, amines Tunable reaction conditions Requires optimization for selectivity

Research Findings and Notes

  • Temperature control is critical in all methods to avoid over-substitution or formation of diamino by-products.
  • Ammonia recycling and solvent recovery can improve cost efficiency in industrial processes.
  • Chromatographic separation is often necessary to isolate the desired regioisomer when starting from dichlorinated precursors.
  • Acidic hydrolysis steps are used to remove protecting groups or convert intermediates to the final amine.
  • The choice of solvent (THF, ethanol, water) affects reaction rates and selectivity.
  • Recent patents emphasize environmentally friendly and cost-effective processes by minimizing hazardous reagents and recycling materials.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoropyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Chloro-6-fluoropyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antiviral properties, particularly in the development of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Positional Isomerism

  • 4-Chloro-5-fluoropyrimidin-2-amine (): The fluorine at position 5 instead of 6 alters electronic distribution.
  • 2-Chloro-6-methylpyrimidin-4-amine (): Chlorine at position 2 and methyl at position 6 highlight how substituent positioning influences steric hindrance and solubility. Methyl groups enhance hydrophobicity, while chlorine at position 2 may direct reactivity toward electrophilic attacks differently .

Substituent Effects

Halogen Variants:
  • 6-Bromo-2-chloropyrimidin-4-amine (): Bromine’s larger atomic radius and lower electronegativity compared to fluorine may increase steric bulk and alter bond dissociation energies, impacting cross-coupling reactions .
Functional Group Diversity:
  • 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (): The sulfanyl group at position 6 increases molecular weight (255.7 g/mol) and introduces sulfur’s nucleophilic character, which may facilitate thiol-disulfide exchange reactions absent in the fluoro analog .
  • 4-Methyl-6-phenylpyrimidin-2-amine (): Aromatic phenyl and methyl groups enhance hydrophobicity, suggesting improved membrane permeability in pharmacokinetic profiles compared to halogenated derivatives .

Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Chloro-6-fluoropyrimidin-2-amine 4-Cl, 6-F C₄H₃ClFN₃ 161.54 Halogenated, compact structure
4-Chloro-5-fluoropyrimidin-2-amine 4-Cl, 5-F C₄H₃ClFN₃ 161.54 Positional isomer; altered electronics
6-Chloro-2-(difluoromethyl)pyrimidin-4-amine 6-Cl, 2-CF₂H C₅H₅ClF₂N₃ 192.56 Enhanced electron-withdrawing effects
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine 4-Cl, 6-SC₆H₄F C₁₀H₇ClFN₃S 255.70 Sulfur-containing; higher molecular weight

Note: Data compiled from .

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